Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate is a brominated dihydropyrimidine derivative characterized by a unique combination of substituents:
- 6-Chloro group: Enhances electron deficiency in the pyrimidine ring, influencing reactivity.
- 2-(1-Bromoethylidene): A reactive α-bromoalkene moiety, enabling elimination or substitution reactions.
This compound is structurally related to intermediates in heterocyclic synthesis, particularly in pharmacological and materials science research .
Properties
IUPAC Name |
ethyl (2E)-2-(1-bromoethylidene)-6-chloro-1-ethenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O2/c1-4-15-9(13)8(11(16)17-5-2)6-14-10(15)7(3)12/h4,6H,1,5H2,2-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBZCJWOLUFYMQ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C)Br)N=C1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(/C(=C(\C)/Br)/N=C1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approach
Pyrimidine Ring Formation : The synthesis often starts with the formation of the pyrimidine ring, which can be achieved through condensation reactions involving suitable precursors such as urea or guanidine derivatives with appropriate aldehydes or ketones.
Introduction of Vinyl Group : The vinyl group can be introduced via a Wittig reaction or similar olefination methods, using a suitable phosphonium ylide.
Incorporation of Bromoethylidene Moiety : The bromoethylidene group can be introduced through an aldol-like condensation reaction with a bromoacetaldehyde derivative.
Specific Reaction Conditions
- Solvents : Common solvents used in these reactions include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF), depending on the specific step and reactivity requirements.
- Catalysts : Catalysts such as bases (e.g., triethylamine, sodium hydroxide) or acids (e.g., trifluoroacetic acid) may be used to facilitate reactions.
- Temperature : Reaction temperatures can vary widely, from room temperature for some condensations to elevated temperatures for others, such as reflux conditions.
Analytical Techniques
The purity and structure of this compound are typically confirmed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both $${}^{1}$$H NMR and $${}^{13}$$C NMR are crucial for determining the compound's structure.
- Mass Spectrometry (MS) : Used to confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.
Data Table: Common Reagents and Conditions
| Reagent/Condition | Purpose | Common Conditions |
|---|---|---|
| Urea/Guanidine | Pyrimidine ring formation | Condensation reaction, reflux |
| Phosphonium ylide | Introduction of vinyl group | Wittig reaction, room temperature to reflux |
| Bromoacetaldehyde | Incorporation of bromoethylidene | Aldol-like condensation, acidic or basic conditions |
| Dichloromethane | Solvent for reactions | Room temperature to reflux |
| Triethylamine | Base for facilitating reactions | Room temperature, stoichiometric amounts |
Research Findings and Challenges
The synthesis of complex pyrimidine derivatives like this compound poses several challenges, including:
- Stereochemistry : Control over stereochemistry can be difficult, especially in the formation of the bromoethylidene moiety.
- Yield Optimization : Achieving high yields often requires careful optimization of reaction conditions.
- Purification : The purification of such compounds can be challenging due to their complexity and potential instability.
Despite these challenges, advances in organic synthesis techniques and analytical methods continue to improve the efficiency and reliability of preparing complex molecules like this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while addition of hydrogen halides can result in halogenated products.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate has been studied for its potential in treating various diseases, particularly cancer. The compound's structure suggests that it may interact with cellular mechanisms involved in cell proliferation and apoptosis.
Agricultural Applications
In addition to its pharmaceutical potential, this compound may also have applications in agriculture as a pesticide or herbicide. Its structural characteristics allow it to interact with specific biological pathways in plants and pests.
Case Studies
- Pesticidal Activity : A study demonstrated that derivatives of dihydropyrimidine compounds showed significant activity against various plant pathogens. This suggests that this compound could be developed into an effective agricultural chemical .
- Herbicide Development : Another investigation focused on the synthesis of similar compounds that exhibited selective herbicidal activity against certain weeds without harming crops. This highlights the potential for developing environmentally friendly herbicides based on this compound's structure .
Mechanism of Action
The mechanism of action of Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromo and chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The vinyl group can participate in π-π interactions with aromatic residues, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- The target compound is distinguished by its 1-vinyl and 2-(1-bromoethylidene) groups, which are absent in analogs like Compound 4 or CAS: 28485-17-6.
- Position 6 substituents vary widely (e.g., bromomethyl, hydrazinomethyl, chloro), impacting electron density and reactivity.
- Ring saturation : Most analogs (e.g., Compound 4) are 1,2-dihydropyrimidines, but tetrahydropyrimidine derivatives (e.g., CAS: 5466-00-2) exhibit reduced aromaticity and altered stability .
Reactivity and Functional Group Comparisons
Brominated Substituents
- Target compound : The 2-(1-bromoethylidene) group may undergo elimination (forming alkynes) or nucleophilic substitution (e.g., with amines or thiols).
- Compound 4 : The 6-bromomethyl group readily reacts with nucleophiles like sodium benzenesulfinate to form sulfone derivatives (e.g., Compound 8) .
- Compound 15a: The 6-hydrazinomethyl group enables condensation reactions, useful in synthesizing fused heterocycles .
Electronic Effects
- 6-Chloro (Target) vs. 6-Bromomethyl (Compound 4) : The chloro group is strongly electron-withdrawing, increasing electrophilicity at adjacent positions compared to the bromomethyl group.
- 1-Vinyl (Target) vs.
Physical and Spectral Properties
- IR Spectroscopy : Compounds with oxo groups (e.g., Compound 4) show strong carbonyl stretches at ~1705 cm⁻¹, while the target compound’s bromoethylidene may exhibit C-Br stretches near 550–650 cm⁻¹ .
- NMR Trends: Analogs with electron-withdrawing groups (e.g., 6-chloro) show downfield shifts for adjacent protons, as seen in Compound 15a’s hydrazinomethyl protons .
Biological Activity
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 319.59 g/mol. The compound features a dihydropyrimidine core with multiple substituents that enhance its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.59 g/mol |
| CAS Number | 1785773-35-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the dihydropyrimidine core, followed by halogenation to introduce the bromo and chloro substituents. The vinyl group is then added through a vinylation reaction using appropriate reagents and catalysts .
Synthetic Route Overview
- Preparation of Dihydropyrimidine Core : Formation of the dihydropyrimidine structure through condensation reactions.
- Halogenation : Introduction of bromo and chloro groups via electrophilic substitution.
- Vinylation : Addition of the vinyl group using vinyl halides or other vinylating agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromo and chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the vinyl group may participate in π-π interactions with aromatic residues in target proteins, influencing binding affinity and specificity .
Research Findings
Recent studies have highlighted several key findings regarding the biological activities of this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound has shown potential as an anticancer agent in vitro, demonstrating cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyrimidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control compounds, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
A recent study focused on the effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound triggers apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapy .
Comparison with Similar Compounds
This compound can be compared with other similar pyrimidine derivatives to evaluate its unique properties:
| Compound Name | Biological Activity |
|---|---|
| Ethyl 2-(1-chloroethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine | Moderate antimicrobial effects |
| Ethyl 2-(1-bromoethylidene)-6-methyl-1-vinyl-1,2-dihydropyrimidine | Low cytotoxicity |
| Ethyl 2-(1-bromoethylidene)-6-chloro-1-ethyl-1,2-dihydropyrimidine | Potentially less active |
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate, and how can regioselectivity challenges be addressed?
Synthesis typically involves multi-step condensation and functionalization of dihydropyrimidine precursors. For example, bromoethylidene and vinyl groups can be introduced via nucleophilic substitution or cycloaddition reactions under controlled conditions. To address regioselectivity, use steric and electronic directing groups during ring formation, and optimize reaction parameters (e.g., temperature, solvent polarity). NMR monitoring (¹H/¹³C) is critical to confirm intermediate structures and regiochemical outcomes .
Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?
Single-crystal X-ray diffraction is the gold standard. For refinement, the SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography due to its robust algorithms for handling disorder, twinning, and high-resolution data. Validate the structure using R-factor convergence and residual electron density analysis .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign signals based on coupling patterns and chemical shifts (e.g., vinyl protons at δ 4.5–6.5 ppm, bromoethylidene carbons at δ 30–50 ppm).
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~550 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 signature) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound, particularly when competing side reactions occur?
Use design of experiments (DoE) to systematically vary parameters:
- Catalyst loading : Test Lewis acids (e.g., CAN) for bromoethylidene introduction.
- Oxidants : Adjust stoichiometry of oxidizing agents (e.g., NaHCO₃/CAN ratios) to suppress byproducts.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution. Monitor reaction progress via TLC or in-situ IR .
Q. What computational approaches are effective for predicting the biological activity of this compound, and how can molecular docking guide experimental design?
Perform molecular docking using software like AutoDock Vina to simulate interactions with target proteins (e.g., Hsp90 ATPase). Focus on:
- Binding affinity : Prioritize compounds with ΔG < -7 kcal/mol.
- Pocket interactions : Identify key residues (e.g., hydrophobic contacts with bromoethylidene). Validate predictions with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .
Q. How does the bromoethylidene substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The bromoethylidene group acts as a reactive electrophilic site due to the electron-withdrawing effect of bromine. In SN₂ reactions, steric hindrance from the vinyl group may slow kinetics. Use DFT calculations (e.g., Gaussian 09) to map transition states and predict regioselectivity. Experimentally, track substitution rates via ¹H NMR kinetics in polar solvents .
Q. What strategies are recommended for analyzing contradictory data in crystallographic vs. spectroscopic structural assignments?
- Cross-validation : Compare X-ray bond lengths/angles with DFT-optimized geometries.
- Hirshfeld surface analysis : Resolve discrepancies in hydrogen bonding or π-stacking interactions.
- Dynamic NMR : Detect conformational flexibility (e.g., vinyl group rotation) that may explain spectral vs. crystallographic differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
